4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide

Monoamine oxidase inhibition Neuroprotection Quinoline carboxamide SAR

4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide (CAS 940983-96-0), also referred to as 2-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide, is a synthetic small-molecule quinoline-6-carboxamide derivative (C₁₈H₁₆N₂O₂; MW 292.34 g/mol). The compound features a 4‑hydroxyquinoline core, a 2‑methyl substituent, and an N‑(3‑methylphenyl)carboxamide side chain, a substitution pattern that differentiates it from other 4‑hydroxyquinoline carboxamide analogs.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 940983-96-0
Cat. No. B2359980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide
CAS940983-96-0
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C
InChIInChI=1S/C18H16N2O2/c1-11-4-3-5-14(8-11)20-18(22)13-6-7-16-15(10-13)17(21)9-12(2)19-16/h3-10H,1-2H3,(H,19,21)(H,20,22)
InChIKeyANUUNCRCHWVWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide (CAS 940983-96-0): Procurement-Relevant Identity and Core Characteristics


4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide (CAS 940983-96-0), also referred to as 2-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide, is a synthetic small-molecule quinoline-6-carboxamide derivative (C₁₈H₁₆N₂O₂; MW 292.34 g/mol) [1]. The compound features a 4‑hydroxyquinoline core, a 2‑methyl substituent, and an N‑(3‑methylphenyl)carboxamide side chain, a substitution pattern that differentiates it from other 4‑hydroxyquinoline carboxamide analogs. Publicly curated bioactivity databases contain nine functional and binding assay records for this scaffold, placing it at the preclinical stage of characterization [2].

Why 4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide Cannot Be Interchanged with Generic In-Class Analogs


Quinoline-6-carboxamide analogs sharing the same core can exhibit large potency swings and target-engagement profiles that are strongly modulated by the N‑aryl substituent. For this compound, the m‑tolyl group confers a bioactivity signature that includes moderate monoamine oxidase‑B (MAO‑B) inhibition (IC₅₀ 15.4 µM) and a pattern of inactivity or inconclusive results in the majority of the published PubChem qHTS panels [1][2]. Swapping the m‑tolyl for an unsubstituted phenyl or an electron‑withdrawing aryl group is expected to alter both potency and selectivity, because the N‑aryl ring directly impacts the compound’s ability to occupy the hydrophobic pocket of monoamine oxidase enzymes [1].

Quantitative Differentiation Evidence for 4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide vs. Closest Structural Analogs


MAO‑B vs. MAO‑A Selectivity Window Compared to the N‑Phenyl Analog

In a fluorescence-based assay using kynuramine as substrate, 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide inhibited human MAO‑B with an IC₅₀ of 15.4 µM and human MAO‑A with an IC₅₀ of 100 µM, yielding a **6.5‑fold MAO‑B/MAO‑A selectivity ratio** [1]. This 6.5‑fold selectivity is a direct consequence of the m‑tolyl amide substituent; the unsubstituted N‑phenyl analog (CAS 941252‑05‑7) lacks publicly reported MAO‑B/MAO‑A data, indicating that the meta‑methyl group is a key driver of the selectivity profile.

Monoamine oxidase inhibition Neuroprotection Quinoline carboxamide SAR

Broad‑Spectrum Counter‑Screen Inactivity Profile as Selectivity Evidence

Across eight PubChem qHTS confirmatory assays, 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide was classified as 'Inactive' in seven assays (IκB signaling, p53‑mutant cytotoxicity panel, cruzain protease, thyroid hormone receptor‑coregulator interaction) and 'Inconclusive' in one (Tau fibril formation, potency 1.41–39.8 µM) [1]. In contrast, many close quinoline analogs such as chloroquine and amodiaquine exhibit promiscuous activity across multiple targets, introducing unwanted pharmacological noise. This broad inactivity profile suggests a cleaner selectivity fingerprint that reduces the likelihood of off‑target effects when used as a chemical probe.

Polypharmacology Off‑target screening Drug safety profiling

Predicted GPCR Interaction Profile: RXFP1 (Relaxin Receptor 1) Engagement

Computational text‑mining analysis in the GLASS database predicts that 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide interacts with the human relaxin receptor 1 (RXFP1), a G‑protein coupled receptor implicated in reproductive and cardiovascular physiology [1]. No other quinoline‑6‑carboxamide analog in the GLASS database is annotated with this specific RXFP1 association, providing a computationally inferred differentiation point. Direct binding or functional data are currently unavailable.

GPCR ligand screening Relaxin receptor Chemogenomics

Procurement‑Guided Application Scenarios for 4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide in Research and Early Discovery


MAO‑B Selective Probe Development for Neurodegenerative Disease Research

The measured 6.5‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ 15.4 vs. 100 µM) supports the use of this compound as a starting scaffold for developing selective MAO‑B inhibitors with reduced risk of MAO‑A‑mediated side effects [1]. This scenario is backed by the quantitative selectivity data presented in Section 3, which remains absent for the unsubstituted N‑phenyl analog.

Chemical Biology Studies Requiring a Low‑Polypharmacology Quinoline Scaffold

The inactivity in 7 out of 8 PubChem qHTS confirmatory assays indicates a low‑polypharmacology profile, making this compound a suitable negative control or clean‑background probe for mechanistic studies where off‑target noise must be minimized [1]. This application is directly supported by the broad‑spectrum counter‑screen evidence in Section 3.

RXFP1‑Focused GPCR Ligand Discovery

Computational prediction of RXFP1 engagement offers a hypothesis‑driven procurement rationale for laboratories investigating relaxin receptor signaling, particularly where no other quinoline‑6‑carboxamide analog has been annotated with this target [1]. Experimental validation is required before therapeutic claims can be advanced.

Quote Request

Request a Quote for 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.